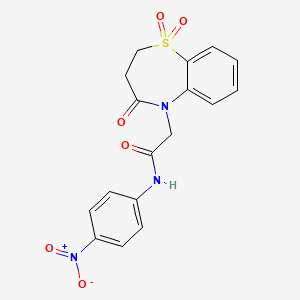![molecular formula C14H16N4O4 B6569889 N-(3-hydroxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide CAS No. 946350-02-3](/img/structure/B6569889.png)
N-(3-hydroxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide (HPME) is a synthetic organic compound that has been studied extensively in the scientific community. It has been used in a variety of applications, including drug synthesis, as a substrate in enzyme-catalyzed reactions, and as a model compound for studying the mechanism of action of various enzymes. HPME is a highly versatile compound, and its unique properties make it attractive for use in a wide range of research areas.
科学研究应用
N-(3-hydroxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide has been used in a number of scientific research applications. It has been used as a substrate in enzyme-catalyzed reactions, as a model compound for studying the mechanism of action of various enzymes, and as a starting material in the synthesis of various drugs. N-(3-hydroxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide has also been used in the synthesis of a number of other compounds, including amino acids and peptides.
作用机制
The mechanism of action of N-(3-hydroxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide is not fully understood. However, it is believed that its activity is mediated by its ability to form a Schiff base with an aldehyde or ketone, which then undergoes a reductive amination reaction to yield the desired product.
Biochemical and Physiological Effects
N-(3-hydroxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide has been studied for its potential biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). It has also been shown to have an anticonvulsant effect in animal models.
实验室实验的优点和局限性
N-(3-hydroxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide has a number of advantages for use in laboratory experiments. It is relatively inexpensive, and its unique properties make it attractive for use in a wide range of research areas. However, it is important to note that N-(3-hydroxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide is a highly reactive compound, and its use in laboratory experiments should be done with caution.
未来方向
The potential applications of N-(3-hydroxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide are vast, and there are a number of future directions that could be explored. These include the use of N-(3-hydroxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide in the development of new drugs, the study of its potential effects on human health, and the development of new methods for its synthesis. Additionally, further research into the mechanism of action of N-(3-hydroxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide could provide valuable insights into the functioning of enzymes, which could lead to the development of new drugs and treatments.
合成方法
N-(3-hydroxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide can be synthesized via a number of different methods. The most common method involves the reaction of 3-hydroxypropyl-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamine (HPDE) with an aldehyde or ketone in the presence of a base such as sodium hydroxide. This reaction results in the formation of a Schiff base, which is then reduced with a reducing agent such as sodium borohydride to yield N-(3-hydroxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide. Other methods of synthesis include the reaction of HPDE with an acid chloride or an anhydride, as well as the reaction of HPDE with a Grignard reagent.
属性
IUPAC Name |
N-(3-hydroxypropyl)-N'-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c19-7-3-6-15-13(21)14(22)16-8-11-9-4-1-2-5-10(9)12(20)18-17-11/h1-2,4-5,19H,3,6-8H2,(H,15,21)(H,16,22)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBNDMJXXJCZHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-hydroxypropyl)-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B6569809.png)
![N-[(4-chlorophenyl)methyl]-N-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B6569813.png)
![N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1H-imidazol-1-yl]acetamide](/img/structure/B6569814.png)
![3-[(4-fluorophenyl)methyl]-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6569822.png)
![4-bromo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide](/img/structure/B6569826.png)

![2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6569856.png)

![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B6569861.png)
![2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B6569868.png)
![2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6569872.png)
![N'-cyclohexyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B6569888.png)
![N'-[(4-fluorophenyl)methyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B6569896.png)
![N'-[2-(morpholin-4-yl)ethyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B6569898.png)